1,1,4-Trichloro-3-buten-2-one

Description

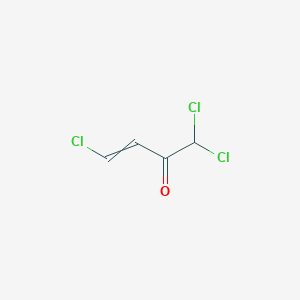

1,1,4-Trichloro-3-buten-2-one is a chlorinated unsaturated ketone with the molecular formula C₄H₃Cl₃O. Its structure features a ketone group at the second carbon and three chlorine substituents at positions 1, 1, and 4 of a butenone backbone. This compound is notable for its reactivity due to the electron-withdrawing effects of the chlorine atoms and the conjugated double bond system.

Environmental persistence and toxicity are concerns, as seen in regulatory codes for trichloroethanes (e.g., soil and water contamination metrics) .

Properties

CAS No. |

83959-33-5 |

|---|---|

Molecular Formula |

C4H3Cl3O |

Molecular Weight |

173.42 g/mol |

IUPAC Name |

1,1,4-trichlorobut-3-en-2-one |

InChI |

InChI=1S/C4H3Cl3O/c5-2-1-3(8)4(6)7/h1-2,4H |

InChI Key |

PVTFYUFIJCGAKB-UHFFFAOYSA-N |

Canonical SMILES |

C(=CCl)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 1,1,4-Trichloro-3-buten-2-one : Contains a ketone group and three chlorines on a four-carbon chain with a double bond. The α,β-unsaturated ketone system enhances reactivity toward Michael additions or Diels-Alder reactions.

- 1,1,1-Trichloroethane (CAS 71-55-6) : A fully saturated ethane derivative with three chlorines at the first carbon. Lacks functional groups, leading to lower reactivity and higher volatility .

- trans-1,4-Dichlorobutene-2 (CAS 110-57-6): A dichlorinated alkene without a ketone group.

Physicochemical Properties

Environmental and Regulatory Data

- 1,1,1-Trichloroethane : Listed with environmental codes such as "30091 -- 3CLRSTHN SOIL,REC MG/KG" and "34506 -- 111TRICH LOROETHA TOTWUG/L," indicating widespread monitoring in water and soil .

Key Research Findings

- Reactivity: The ketone group in this compound distinguishes it from non-ketonic analogs, enabling unique electrophilic reactions. In contrast, 1,1,1-Trichloroethane’s stability makes it a persistent environmental pollutant .

- Environmental Impact : Chlorinated alkenes like trans-1,4-Dichlorobutene-2 exhibit lower polarity and higher mobility in aquatic systems compared to ketone-containing derivatives .

- Regulatory Status: Compounds with multiple chlorines (e.g., trichloroethanes) are heavily regulated due to carcinogenic risks, suggesting similar scrutiny for this compound .

Data Tables

Table 1: Structural Comparison

| Compound | Functional Groups | Chlorine Positions | Double Bond Position |

|---|---|---|---|

| This compound | Ketone | 1,1,4 | 3 |

| 1,1,1-Trichloroethane | None | 1,1,1 | None |

| trans-1,4-Dichlorobutene-2 | None | 1,4 | 2 |

Table 2: Environmental Monitoring Codes

| Compound | EPA Code (Example) | Medium |

|---|---|---|

| 1,1,1-Trichloroethane | 30091 (SOIL,REC MG/KG) | Soil |

| trans-1,4-Dichlorobutene-2 | 73547 (TOTWUG/L) | Water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.